molecular formula C5H4FNS B1291918 3-fluoro-1,2-dihydropyridine-2-thione CAS No. 865663-90-7

3-fluoro-1,2-dihydropyridine-2-thione

Cat. No.: B1291918
CAS No.: 865663-90-7
M. Wt: 129.16 g/mol
InChI Key: CXOVSPPEBNMIGI-UHFFFAOYSA-N
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Description

3-fluoro-1,2-dihydropyridine-2-thione is a heterocyclic compound that contains a pyridine ring with a thiol group and a fluorine atom attached

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the diazotization of 2-amino-3-hydroxypyridine followed by fluorination . This process involves the use of sodium nitrite (NaNO2) in the presence of hydrofluoric acid (HF) or tetrafluoroboric acid (HBF4) to introduce the fluorine atom.

Industrial Production Methods

Industrial production of fluorinated pyridines, including 3-fluoro-1,2-dihydropyridine-2-thione, often employs large-scale fluorination techniques. These methods may involve the use of fluorinating agents such as xenon difluoride (XeF2) or elemental fluorine (F2) under controlled conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-1,2-dihydropyridine-2-thione can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol or sulfide.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted pyridinethione derivatives.

Scientific Research Applications

3-fluoro-1,2-dihydropyridine-2-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-1,2-dihydropyridine-2-thione involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The thiol group can form disulfide bonds with proteins, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: Similar structure but lacks the thiol group.

    3-Fluoropyridine: Similar structure but lacks the thiol group.

    2(1H)-Pyridinethione: Lacks the fluorine atom.

Uniqueness

3-fluoro-1,2-dihydropyridine-2-thione is unique due to the presence of both the fluorine atom and the thiol group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-fluoro-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNS/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOVSPPEBNMIGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40631130
Record name 3-Fluoropyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865663-90-7
Record name 3-Fluoropyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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